3-Oxocyclopent-1-enecarboxylic acid

Description

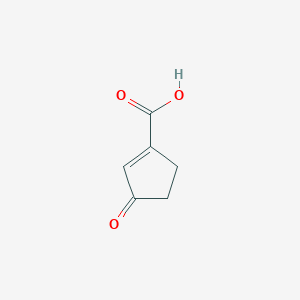

Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRALHWIAFCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910708 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108384-36-7 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclopent-1-enecarboxylic Acid

This technical guide provides a comprehensive overview of 3-Oxocyclopent-1-enecarboxylic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, spectroscopic characteristics, and a plausible biological context.

Physicochemical Properties

This compound, with the chemical formula C6H6O3, is a cyclopentenone derivative featuring a carboxylic acid functional group. This combination of a reactive α,β-unsaturated ketone system and a carboxylic acid moiety makes it a versatile building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Due to the limited availability of experimental data for this specific molecule in the public domain, some properties are predicted or inferred from structurally related compounds.

| Property | Value | Source/Method |

| Molecular Weight | 126.11 g/mol | Calculated |

| Chemical Formula | C6H6O3 | - |

| CAS Number | 108384-36-7 | - |

| Physical Form | Solid or Liquid | Commercial Supplier Data |

| Purity | >95% | Commercial Supplier Data |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | ~4-5 | Predicted (based on similar carboxylic acids) |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound could involve the oxidation of a suitable precursor. For instance, a synthetic protocol for a related compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, involves the oxidation of the corresponding cyclopentene derivative. A similar approach could likely be adapted for the synthesis of the title compound.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the allylic protons, and the acidic proton of the carboxylic acid. The vinyl proton would appear in the downfield region (δ 6.0-7.5 ppm). The allylic protons would be expected in the range of δ 2.0-3.0 ppm. The carboxylic acid proton would typically be a broad singlet in the far downfield region (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the ketone (δ > 190 ppm), the carbonyl carbon of the carboxylic acid (δ 165-185 ppm), and the sp² hybridized carbons of the double bond (δ 120-150 ppm).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxylic acid would appear around 1710-1760 cm⁻¹. The C=O stretch of the α,β-unsaturated ketone is expected around 1685-1715 cm⁻¹. The C=C double bond stretch would be observed in the 1600-1680 cm⁻¹ region.[1][2]

2.2.3. Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation could involve the loss of water (m/z = 108), the carboxyl group (m/z = 81), or other characteristic fragments.

Biological Context and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, its structural features are present in molecules with known pharmacological effects. Specifically, the presence of a carboxylic acid group is common in non-steroidal anti-inflammatory drugs (NSAIDs). These drugs often target the cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to other prostaglandins. NSAIDs inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain. Given its structure, this compound could potentially interact with this pathway.

Caption: Simplified diagram of the prostaglandin synthesis pathway.

This guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Oxocyclopent-1-enecarboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Oxocyclopent-1-enecarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data on the compound's characteristics, outlines general experimental protocols for property determination, and includes a representative workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a versatile intermediate in organic synthesis, valued for its role in constructing more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.

A summary of its key physical properties is presented in the table below. It is important to note that while some properties are well-documented, others, such as specific melting and boiling points, are not consistently reported in the literature for this specific unsaturated compound. Much of the detailed experimental data available corresponds to its saturated analog, 3-oxocyclopentanecarboxylic acid.

| Property | Value |

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol [1][2] |

| Appearance | Brown or Pale yellow solid[3] or Liquid[1] |

| Purity | Typically ≥95%[1] |

| CAS Number | 108384-36-7 |

| Storage Conditions | Store at 0-8°C or ambient temperature, sealed in a dry environment[1][3] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds are applicable. Below are generalized protocols for key physical property measurements.

2.1. Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Principle: A small, powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

A small amount of the solid sample is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least twice, and the results averaged.

2.2. Solubility Assessment

Understanding the solubility of a compound is essential for its purification, formulation, and biological applications.

Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a fixed volume of a solvent and observing its dissolution. The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Carboxylic acids, which are polar, are generally soluble in polar organic solvents and can exhibit enhanced solubility in water, especially at a basic pH where they form a more polar carboxylate salt.

Apparatus:

-

Test tubes or small vials

-

Graduated cylinders or pipettes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure for Qualitative Assessment:

-

Place a small, known amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble. If partial dissolution occurs, it is noted as sparingly soluble.

-

The solubility of carboxylic acids can be further tested in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to assess their acidic nature.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. As a versatile chemical intermediate, its primary role is in the synthesis of a wide range of biologically active molecules.[3] The biological activities of the resulting compounds would be diverse and dependent on the final molecular structure.

Experimental and Logical Workflows

4.1. Generalized Synthesis Workflow

References

Spectroscopic Profile of 3-Oxocyclopent-1-enecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Oxocyclopent-1-enecarboxylic acid, a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of directly published complete spectra for this specific compound, this guide synthesizes data from analogous structures and spectroscopic principles to present a predicted and comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound are dictated by its key functional groups: an α,β-unsaturated ketone, a carboxylic acid, and a cyclopentene ring system. The expected data for each major spectroscopic technique are summarized below.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the vinyl, allylic, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Vinyl Proton (=CH) | 6.5 - 7.0 | Triplet | ~2-3 |

| Allylic Protons (-CH₂-) | 2.5 - 2.8 | Multiplet | - |

| Allylic Protons (-CH₂-) | 2.3 - 2.6 | Multiplet | - |

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will feature signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons of the cyclopentene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 195 - 210 |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |

| Vinylic Carbon (C=) | 140 - 150 |

| Vinylic Carbon (=CH) | 130 - 140 |

| Allylic Carbon (-CH₂-) | 30 - 40 |

| Allylic Carbon (-CH₂-) | 25 - 35 |

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the stretching vibrations of the O-H, C=O, and C=C bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Ketone C=O Stretch (α,β-unsaturated) | 1685 - 1700 | Strong |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| C=C Stretch | 1600 - 1650 | Medium |

| C-O Stretch | 1210 - 1320 | Medium |

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.11 g/mol ). Key fragmentation patterns would likely involve the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45). The fragmentation of cyclic ketones can also lead to characteristic ring-opening patterns.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Acquisition:

-

The NMR spectrometer is typically operated at a frequency of 300-600 MHz.

-

The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is used to acquire the ¹H NMR spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The spectrometer is tuned to the ¹³C frequency (e.g., 75-150 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.[2][3]

-

A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).[4]

-

A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.

-

Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place a portion of the resulting fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5]

-

This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged species.

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as a sequential process.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-oxocyclopent-1-enecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details two core synthetic strategies: the Dieckmann Condensation of adipate esters and a multi-step approach involving the oxidation of a cyclopentene precursor. This guide presents quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for chemists in research and development.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their rigid, five-membered ring structure, combined with the presence of both a ketone and a carboxylic acid, offers multiple points for chemical modification, making them attractive scaffolds in drug discovery and development. This guide explores the most prevalent and effective methods for the synthesis of the parent acid, providing a comparative analysis of the available routes.

Core Synthesis Pathways

Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of this compound: intramolecular cyclization of a C6 linear precursor and functional group manipulation of a pre-formed cyclopentane ring.

Pathway 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of the cyclopentanone ring system, a 1,6-diester such as diethyl adipate is employed. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield a cyclopentanone, which can be further functionalized.

The general workflow for this pathway is as follows:

Pathway 2: Oxidation of a Cyclopentene Precursor

An alternative and well-documented approach involves the synthesis of a substituted cyclopentene, followed by oxidation to introduce the keto functionality. A prominent example is the synthesis of methyl 3-oxocyclopent-1-ene-1-carboxylate, which can then be hydrolyzed to the target carboxylic acid.

The logical flow for this synthesis is outlined below:

Quantitative Data Presentation

The following tables summarize key quantitative data for the described synthesis pathways, allowing for a comparative assessment of their efficiency.

Table 1: Dieckmann Condensation of Diethyl Adipate

| Base | Solvent | Reaction Time | Temperature | Yield of Ethyl 2-oxocyclopentane-1-carboxylate (%) |

| Bu'OK | None | 10 min | Room Temp | 82 |

| Bu'ONa | None | 10 min | Room Temp | 74 |

| EtOK | None | 10 min | Room Temp | 63 |

| EtONa | None | 10 min | Room Temp | 61 |

| Bu'OK | Toluene | 3 h | Reflux | 98 |

| Bu'ONa | Toluene | 3 h | Reflux | 69 |

| EtOK | Toluene | 3 h | Reflux | 41 |

| EtONa | Toluene | 3 h | Reflux | 58 |

Data sourced from a study on solvent-free Dieckmann condensation reactions.

Table 2: Synthesis via Oxidation of Methyl 1-cyclopentene-1-carboxylate

| Step | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Allylic Oxidation | t-BuOOH, Mn(OAc)₃·2H₂O, O₂ | Ethyl Acetate | 48 h | 23 °C | 40 |

| 2. Ester Hydrolysis (Saponification) | Lithium Hydroxide (LiOH) | THF/Water/MeOH | ~30 min | Room Temperature | High |

Yield for step 1 is based on a documented procedure. Yield for step 2 is typically high but can vary based on substrate and precise conditions.

Experimental Protocols

Pathway 1: Dieckmann Condensation of Diethyl Adipate

Step 1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate

-

Materials: Diethyl adipate, sodium ethoxide, toluene, hydrochloric acid.

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.0 equivalent) and anhydrous toluene.

-

Heat the suspension to reflux.

-

Add diethyl adipate (1.0 equivalent) dropwise to the refluxing mixture over a period of 1 hour.

-

Continue refluxing for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Hydrolysis and Decarboxylation to Cyclopentanone

-

Materials: Ethyl 2-oxocyclopentane-1-carboxylate, aqueous hydrochloric acid.

-

Procedure:

-

To the crude or purified ethyl 2-oxocyclopentane-1-carboxylate, add a 5-10% aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and extract with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The resulting cyclopentanone can be further purified by distillation.

-

Further functionalization to introduce the double bond and carboxylic acid at the desired positions would be required to complete the synthesis of this compound via this route.

Pathway 2: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate and Subsequent Hydrolysis

Step 1: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate

*This protocol is adapted from a procedure in Organic Syntheses.

-

Materials: Methyl 1-cyclopentene-1-carboxylate, ethyl acetate, 4 Å molecular sieves, tert-butylhydroperoxide solution (5.5 M in decane), manganese(III) acetate dihydrate, oxygen.

-

Procedure:

-

To a 1000-mL, one-necked, oven-dried, round-bottomed flask equipped with a magnetic stir bar, add methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol, 1.0 equiv).

-

Add ethyl acetate (280 mL) followed by 4 Å molecular sieves (7.0 g).

-

Add tert-butylhydroperoxide solution in decane (41 mL, 221 mmol, 4.0 equiv) via an addition funnel over 15 minutes.

-

Stir the reaction mixture for 30 minutes.

-

Add manganese(III) acetate dihydrate (1.487 g, 5.5 mmol, 0.1 equiv) to the reaction mixture.

-

Flush the flask with oxygen and stir under an oxygen atmosphere (balloon) at 23 °C for 48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a Celite pad and wash the pad with diethyl ether.

-

Dilute the filtrate with water, separate the organic layer, and wash the organic layer again with water.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-oxocyclopent-1-ene-1-carboxylate as a colorless oil (yield: ~40%).

-

Step 2: Hydrolysis to this compound

This is a general procedure for the saponification of a methyl ester.

-

Materials: Methyl 3-oxocyclopent-1-ene-1-carboxylate, lithium hydroxide, tetrahydrofuran (THF), methanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve methyl 3-oxocyclopent-1-ene-1-carboxylate (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

-

Add a solution of lithium hydroxide (1.1-1.5 equivalents) in water to the ester solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 30 minutes to a few hours).

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Signaling Pathways and Mechanistic Diagrams

Dieckmann Condensation Mechanism

The Dieckmann condensation proceeds through the formation of an enolate, followed by an intramolecular nucleophilic acyl substitution.

Intramolecular Aldol Condensation

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Dieckmann condensation of diethyl adipate offers a classical and robust method for constructing the cyclopentanone core, with recent advancements demonstrating high yields in solvent-free conditions. The oxidation of a pre-formed cyclopentene ring, as exemplified by the synthesis of its methyl ester, provides a more direct route to the unsaturated product, which can then be readily hydrolyzed. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic needs.

An In-depth Technical Guide on 3-Oxocyclopent-1-enecarboxylic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclopent-1-enecarboxylic acid, a five-membered ring compound featuring a ketone and a carboxylic acid conjugated with a double bond, represents a core structural motif in a class of biologically active molecules, most notably the cyclopentenone prostaglandins. While the definitive first synthesis of this specific molecule is not prominently documented in readily available historical records, its structural framework is central to numerous synthetic strategies targeting prostaglandins and their analogues. This guide provides a comprehensive overview of the synthetic approaches, physicochemical properties, and the significant biological activities associated with this class of compounds, with a focus on their anti-inflammatory and antiviral potential.

Introduction: The Significance of the Cyclopentenone Ring

The cyclopentenone ring system is a key pharmacophore found in a variety of natural products and synthetic compounds with potent biological activities. This compound serves as a fundamental building block for the synthesis of these more complex molecules, particularly the cyclopentenone prostaglandins (cyPGs). These lipid mediators, which include prostaglandins A2, A1, J2, and their metabolites, are crucial regulators of a wide range of physiological and pathological processes. Their activities encompass the modulation of inflammation, cell proliferation, apoptosis, and viral replication, making them and their synthetic precursors, such as this compound, attractive targets for drug discovery and development.[1][2][3]

Historical Perspective and Discovery

While a singular "discovery" of this compound is not clearly demarcated in chemical literature, its synthesis is intrinsically linked to the development of methods for constructing five-membered carbocyclic rings. The Dieckmann condensation, an intramolecular Claisen condensation of a dicarboxylic ester, has historically been a cornerstone for the synthesis of cyclopentanone rings. This reaction, discovered by Walter Dieckmann, laid the groundwork for accessing the core structure of many biologically important cyclopentane derivatives.

The impetus for the synthesis of this compound and its derivatives has been largely driven by the total synthesis of prostaglandins, a field pioneered by chemists like E.J. Corey. The pursuit of these potent signaling molecules necessitated the development of elegant and efficient strategies to construct the functionalized cyclopentane core.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| CAS Number | 108384-36-7 | [4] |

| IUPAC Name | 3-oxocyclopent-1-ene-1-carboxylic acid | [4] |

| Appearance | Solid | |

| ¹H NMR | The acidic proton of the carboxyl group is expected to appear as a broad singlet at a chemical shift greater than 10 ppm. The vinyl proton would likely be observed between 6-7 ppm. The allylic and other methylene protons would appear further upfield. | |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid would be expected in the 170-180 ppm region. The ketone carbonyl carbon would likely appear in the 190-200 ppm range. The olefinic carbons would be found between 120-150 ppm. | |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid should appear around 1700-1730 cm⁻¹, and the ketone C=O stretch would be at a slightly lower wavenumber due to conjugation, around 1680-1700 cm⁻¹. The C=C stretch would be observed around 1600-1650 cm⁻¹. | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z = 126. Fragmentation patterns would likely involve loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the construction of the five-membered ring followed by functional group manipulations. The Dieckmann condensation is a classical and effective method for this purpose.

General Synthetic Strategy via Dieckmann Condensation

A plausible synthetic route to the core structure of this compound would involve the Dieckmann condensation of a suitable diethyl adipate derivative, followed by hydrolysis, decarboxylation, and introduction of the double bond.

dot ```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

Start [label="Diethyl Adipate Derivative"]; Dieckmann [label="Dieckmann Condensation\n(NaOEt, EtOH)", shape=ellipse, fillcolor="#FBBC05"]; BetaKetoEster [label="Cyclic β-Keto Ester"]; Hydrolysis [label="Hydrolysis & Decarboxylation\n(H₃O⁺, Δ)", shape=ellipse, fillcolor="#FBBC05"]; Cyclopentanone [label="Substituted Cyclopentanone"]; Functionalization [label="Functional Group\nManipulation\n(e.g., Bromination, Elimination)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="3-Oxocyclopent-1-enecarboxylic\nAcid Derivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dieckmann; Dieckmann -> BetaKetoEster; BetaKetoEster -> Hydrolysis; Hydrolysis -> Cyclopentanone; Cyclopentanone -> Functionalization; Functionalization -> Product; }

Caption: Anti-inflammatory signaling pathways modulated by cyclopentenone prostaglandins.

Antiviral Activity

Derivatives of this compound, particularly cyclopentenone prostaglandins, have demonstrated significant antiviral activity against a broad spectrum of viruses. Their mechanisms of action are multifaceted and can include:

-

Inhibition of Viral Replication: cyPGs can suppress the replication of both DNA and RNA viruses. [5]* Transcriptional Block: Studies have shown that these compounds can cause a dramatic reduction in viral mRNA levels, effectively blocking the synthesis of new viral proteins. [6]* Induction of Cellular Defense Mechanisms: The antiviral effects of cyPGs are also linked to their ability to induce the expression of cytoprotective heat-shock proteins. [5] The development of cyclopentenone-based compounds as antiviral agents is a promising area of research, offering a potential new class of therapeutics that can target various stages of the viral life cycle. [7][8]

Applications in Drug Development

The versatile chemical nature and potent biological activities of the this compound scaffold make it a valuable platform for the development of novel therapeutics. Its role as a key intermediate in the synthesis of prostaglandins and their analogues is well-established. [9][10] The anti-inflammatory and antiviral properties of cyclopentenone derivatives suggest their potential application in the treatment of a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and viral infections. Further research into the structure-activity relationships of this class of compounds could lead to the design of more potent and selective drug candidates with improved pharmacokinetic profiles.

Conclusion

This compound represents a fundamentally important structural motif in medicinal chemistry. While its own history is intertwined with the broader development of cyclopentane synthesis, its true significance is realized in the potent biological activities of its derivatives, the cyclopentenone prostaglandins. The profound anti-inflammatory and antiviral effects of these compounds, mediated through the modulation of key signaling pathways, underscore the therapeutic potential of this chemical class. Continued exploration of the synthesis and biological evaluation of novel derivatives based on the this compound core holds great promise for the future of drug discovery.

References

- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Oxocyclopent-1-ene-1-carboxylic acid | C6H6O3 | CID 11366989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 3-Oxocyclopent-1-enecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclopent-1-enecarboxylic acid is a cyclopentenone derivative with the molecular formula C₆H₆O₃.[1][2][3] Its structure, featuring a conjugated enone system and a carboxylic acid functional group, makes it a potentially valuable intermediate in organic synthesis. This document aims to provide a technical guide to the structural elucidation of this compound. However, a comprehensive literature search did not yield detailed, publicly available experimental data such as NMR, IR, and mass spectra specifically for this compound. Consequently, this guide will focus on the theoretical principles and expected spectroscopic characteristics based on its known structure, alongside general experimental protocols for the key analytical techniques involved in the structural elucidation of organic compounds.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | [1][3] |

| Molecular Weight | 126.11 g/mol | |

| CAS Number | 108384-36-7, 196496-02-3 | [1][2][3][4] |

| Appearance | Brown or Pale yellow solid | [4] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | 0 - 8 °C, Sealed in dry, Room Temperature | [4] |

Structural Elucidation: Expected Spectroscopic Data and Methodologies

The structural elucidation of an organic molecule like this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics and the general experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Data (Predicted)

Based on the structure, the following proton signals would be anticipated:

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

Vinylic Proton: A singlet or a narrow triplet in the region of 6-7 ppm.

-

Allylic Methylene Protons (-CH₂-C=C): A multiplet around 2.5-3.0 ppm.

-

Methylene Protons adjacent to Ketone (-CH₂-C=O): A multiplet around 2.2-2.6 ppm.

Expected ¹³C NMR Data (Predicted)

The following carbon signals would be expected:

-

Carboxylic Acid Carbonyl (-COOH): In the range of 170-185 ppm.

-

Ketone Carbonyl (C=O): In the range of 190-210 ppm.

-

Vinylic Carbons (C=C): In the range of 120-150 ppm.

-

Methylene Carbons (-CH₂-): In the range of 20-40 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (Predicted)

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (Ketone, Conjugated): A strong, sharp band around 1680-1700 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C stretch (Alkene): A medium intensity band around 1600-1650 cm⁻¹.

-

C-O stretch (Carboxylic Acid): A medium intensity band around 1200-1300 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Predicted)

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (126.11 m/z).

-

Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups, such as -OH, -COOH, and C₂H₂O from the ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression.

Caption: A logical workflow for the structural elucidation of an organic compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways. However, cyclopentenone-containing compounds are known to exhibit a range of biological activities, often related to their ability to act as Michael acceptors and interact with cellular nucleophiles, such as cysteine residues in proteins. This reactivity can modulate the function of various enzymes and transcription factors. For instance, some prostaglandins, which contain a cyclopentenone ring, are involved in inflammatory signaling. Further research would be required to determine if this compound possesses any significant biological activity.

Conclusion

References

The Enone System of 3-Oxocyclopent-1-enecarboxylic Acid: A Hub of Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-oxocyclopent-1-enecarboxylic acid scaffold, and its corresponding esters, represent a cornerstone in synthetic organic chemistry, particularly in the realm of pharmaceutical development. The inherent reactivity of the α,β-unsaturated ketone (enone) system, coupled with the carboxylic acid functionality, provides a versatile platform for the construction of complex molecular architectures, most notably in the synthesis of prostaglandins and their analogues. This guide delves into the core reactivity of this enone system, providing a technical overview of its key transformations, supported by experimental insights and quantitative data.

Core Reactivity: A Trifecta of Electrophilic Sites

The reactivity of the enone system in this compound and its esters is dominated by three principal electrophilic sites, as illustrated in the following diagram. This distribution of electron density dictates the regioselectivity of nucleophilic attacks and cycloaddition reactions.

The Therapeutic Potential of 3-Oxocyclopent-1-enecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-oxocyclopent-1-enecarboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse class of biologically active molecules. Most notably, this structural motif is central to the cyclopentenone prostaglandins (cyPGs), a group of lipid mediators that play crucial roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in this promising area.

Anticancer and Antiproliferative Activities

Derivatives of this compound, particularly cyPGs like prostaglandin A1 (PGA1) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), have demonstrated significant anticancer and antiproliferative effects across a range of cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1] The electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring is a key feature, enabling these compounds to interact with and modify cellular nucleophiles, thereby disrupting key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activities (IC₅₀ values) of various cyclopentenone derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Δ⁷-PGA₁ | L1210 | 0.3 µg/mL | N/A |

| 12-epi-Δ⁷-PGA₁ | L1210 | 0.3 µg/mL | N/A |

| Δ¹²,¹⁴-PGJ₂ | L1210 | 0.3 µg/mL | N/A |

| 4-Aza, cross-conjugated cyclopentenone (Compound 12) | Jurkat (NF-κB inhibition) | 6.2 | [2] |

| N-Boc cysteine adduct of Compound 12 | Jurkat (NF-κB inhibition) | 1.0 | [2] |

| N-acetyl cysteine adduct of Compound 12 | Jurkat (NF-κB inhibition) | 8.0 | [2] |

Anti-inflammatory Activities

Cyclopentenone prostaglandins are potent anti-inflammatory agents. Their mechanism of action is multifaceted, primarily involving the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the peroxisome proliferator-activated receptor-γ (PPAR-γ).[1][3] By targeting these pathways, these derivatives can suppress the expression of pro-inflammatory genes, including those encoding for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

Quantitative Anti-inflammatory Activity Data

The table below presents the inhibitory concentrations (IC₅₀) of cyclopentenone isoprostanes on the production of inflammatory mediators in macrophages.

| Compound/Derivative | Inflammatory Mediator | IC₅₀ (nM) | Reference |

| Cyclopentenone Isoprostanes | Nitrite Production | ~360 | [4] |

| Cyclopentenone Isoprostanes | Prostaglandin Production | ~210 | [4] |

Antiviral Activities

The antiviral properties of this compound derivatives have been demonstrated against a variety of DNA and RNA viruses.[5] The antiviral mechanism is often linked to the induction of a cellular stress response, characterized by the synthesis of heat shock proteins (HSPs), which can interfere with viral replication and protein synthesis.[5] Furthermore, their ability to modulate the NF-κB signaling pathway, which is often hijacked by viruses for their own replication, contributes to their antiviral effects.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activities of select cyclopentane derivatives.

| Compound/Derivative | Virus | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 9 (Cyclopentanepyridinone) | HIV-1 | 540 | >100 | >1000 | [6] |

| Compound 10 (Cyclopentanepyridinone) | HIV-1 | 9090 | 74.01 | 8.14 | [6] |

Key Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with critical cellular signaling pathways. The following diagrams illustrate the mechanisms of NF-κB inhibition and PPAR-γ activation.

Figure 1: Inhibition of the NF-κB signaling pathway by 3-oxocyclopentene derivatives.

Figure 2: Activation of the PPAR-γ signaling pathway by 15d-PGJ₂.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation. The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well tissue culture plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO production inhibition by the test compounds.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the ability of a compound to inhibit the replication of a lytic virus.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus of interest

-

6-well or 12-well tissue culture plates

-

Complete cell culture medium

-

Test compounds

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

Figure 3: General experimental workflows for assessing biological activities.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and viral infections makes them attractive candidates for further drug discovery and development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of these derivatives will lead to the development of novel and effective therapeutic agents.

References

- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Oxocyclopent-1-enecarboxylic Acid: A Versatile Scaffold in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclopent-1-enecarboxylic acid and its derivatives are pivotal building blocks in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. The inherent functionality of this cyclopentenone core, featuring a conjugated enone system and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, including prostaglandins, antiviral agents, and receptor agonists. These compounds have found applications in various fields, from medicinal chemistry to materials science.[1] This document provides a detailed overview of the applications of this compound, complete with experimental protocols and data presented for clarity and reproducibility.

Key Applications

The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of prostaglandins, compounds with significant medicinal value, and in the development of novel antiviral agents.[1][2]

Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exhibit a wide range of physiological effects.[2] Their complex structures have made them a challenging and attractive target for synthetic chemists. This compound derivatives serve as key precursors to the Corey lactone, a versatile intermediate in the synthesis of various prostaglandins, including Prostaglandin F2α (PGF2α).[2][3] The synthesis of PGF2α is a landmark in organic synthesis, and various strategies have been developed to achieve its efficient construction.[3]

A general synthetic strategy towards prostaglandins often involves the stereoselective construction of the cyclopentane core, followed by the introduction of the two side chains. Chemoenzymatic methods have been developed to produce key chiral intermediates with high enantioselectivity.[2]

Signaling Pathway of Prostaglandin F2α

PGF2α exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G protein-coupled receptor.[4] Activation of the FP receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses.[5][6]

Caption: PGF2α signaling pathway.

Synthesis of Antiviral Agents

Cyclopentenone-containing molecules have demonstrated significant antiviral activity against a range of viruses.[7] The electrophilic nature of the enone system allows these compounds to react with nucleophilic residues in viral or host proteins, thereby inhibiting viral replication.[1] Derivatives of this compound can be utilized to synthesize novel cyclopentenone-based antiviral agents.

For example, cyclopentanepyridinone derivatives have been synthesized and shown to exhibit anti-HIV-1 activity. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate

This protocol details the synthesis of a key brominated derivative of this compound, which can serve as a versatile intermediate for further synthetic transformations, such as cross-coupling reactions. The following is a two-step procedure starting from methyl 3-oxocyclopentane-1-carboxylate.

Experimental Workflow

Caption: Synthesis of a brominated derivative.

Step 1: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate [8]

| Parameter | Value |

| Reactants | |

| Methyl 3-oxocyclopentane-1-carboxylate | 1.0 equiv |

| Reagents & Solvents | |

| Oxygen (O₂) | Balloon |

| Reaction Conditions | |

| Temperature | 23 °C |

| Reaction Time | 48 h |

| Work-up & Purification | |

| Filtration | Celite pad |

| Extraction | Diethyl ether, Water |

| Chromatography | Silica gel (Pentane/Diethyl ether) |

| Yield | 40% |

Procedure:

-

A 1000-mL, one-necked, oven-dried, round-bottomed flask equipped with a teflon-coated magnetic stir bar is charged with methyl 3-oxocyclopentane-1-carboxylate.

-

The flask is flushed with oxygen using a balloon for 10 minutes.

-

The reaction mixture is stirred under an oxygen atmosphere at 23 °C for 48 hours.

-

The reaction progress is monitored by TLC on silica using 30% EtOAc-hexane as the eluent.

-

Upon completion, the reaction mixture is filtered through a Celite pad, which is then washed with diethyl ether (40 mL).

-

The filtrate is diluted with water (150 mL) and transferred to a 1 L separatory funnel. The aqueous phase is separated, and the organic layer is washed again with water (150 mL).

-

The organic extract is dried over anhydrous sodium sulfate for 10 minutes and concentrated using a rotary evaporator (40 °C, 10 mmHg).

-

The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in pentane as the eluent. The desired compound is obtained as a colorless oil.

Step 2: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate [9]

| Parameter | Value |

| Reactants | |

| Methyl 3-oxocyclopent-1-ene-1-carboxylate | 1.0 equiv |

| Reagents & Solvents | |

| Bromine (Br₂) | 1.1 equiv |

| Triethylamine (Et₃N) | 1.2 equiv |

| Dichloromethane (CH₂Cl₂) | - |

| Reaction Conditions | |

| Temperature | 0 °C to 23 °C |

| Reaction Time | 8 h |

| Work-up & Purification | |

| Washing | 1M HCl, sat. Na₂S₂O₃ |

| Chromatography | Silica gel (Pentane/Diethyl ether) |

| Yield | 41% (on half scale) |

Procedure:

-

To a solution of methyl 3-oxocyclopent-1-ene-1-carboxylate in dichloromethane at 0 °C is added bromine dropwise.

-

After stirring for a period, triethylamine is added dropwise over 30 minutes.

-

The reaction mixture is warmed to 23 °C and stirred for 8 hours.

-

The reaction is monitored by TLC on silica using 30% EtOAc-hexane as the eluent.

-

The reaction mixture is diluted with dichloromethane and washed sequentially with 1M HCl and saturated Na₂S₂O₃ solution.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

| Compound | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl 3-oxocyclopent-1-ene-1-carboxylate | Methyl 3-oxocyclopentane-1-carboxylate | O₂ | - | 23 | 48 | 40 | [8] |

| Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate | Methyl 3-oxocyclopent-1-ene-1-carboxylate | Br₂, Et₃N | CH₂Cl₂ | 0-23 | 8 | 41 | [9] |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to be transformed into a variety of complex and biologically active molecules, such as prostaglandins and antiviral agents, underscores its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and develop novel synthetic methodologies and therapeutic agents.

References

- 1. Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis Involving 3-Oxocyclopent-1-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of chiral cyclopentane derivatives from 3-oxocyclopent-1-enecarboxylic acid and its esters. The methodologies presented are crucial for the synthesis of complex molecules, including prostaglandins and other biologically active compounds.

Introduction

This compound and its derivatives are versatile building blocks in organic synthesis. The creation of stereocenters on the cyclopentane ring in a controlled manner is a key challenge and a critical step in the synthesis of numerous natural products and pharmaceuticals. This document outlines three powerful asymmetric transformations: the Organocatalytic Michael Addition, the Copper-Catalyzed Asymmetric Conjugate Addition, and the Enantioselective Diels-Alder Reaction.

Organocatalytic Michael Addition of Dimethyl Malonate to Ethyl 3-Oxocyclopent-1-enecarboxylate

The organocatalytic Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. In this application, a chiral primary amine-thiourea catalyst is utilized to activate the cyclopentenone system towards nucleophilic attack by dimethyl malonate. This reaction proceeds through a dual activation mechanism involving enamine and iminium ion intermediates.

Quantitative Data

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | 10 | Toluene | 48 | 88-99 | >9:1 | 76-99 |

Experimental Protocol

Materials:

-

Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)

-

Dimethyl malonate (1.5 equiv)

-

(R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea catalyst (10 mol%)

-

Toluene (0.2 M)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous NH4Cl solution

-

Brine

-

Anhydrous MgSO4

Procedure:

-

To a stirred solution of ethyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol) in toluene (5 mL) is added dimethyl malonate (1.5 mmol).

-

The (R,R)-DPEN-thiourea catalyst (0.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][2]

Catalytic Cycle

Caption: Organocatalytic cycle for the Michael addition.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

The copper-catalyzed asymmetric conjugate addition of Grignard reagents is a highly efficient method for the formation of C-C bonds with high enantioselectivity. The use of chiral ferrocenyl-based diphosphine ligands, such as TaniaPhos, is crucial for achieving high levels of stereocontrol.[3][4][5]

Quantitative Data

| Entry | Ligand | Grignard Reagent | Temp (°C) | Time (min) | Yield (%) | ee (%) |

| 1 | TaniaPhos | EtMgBr | 0 | 15 | >95 | up to 96 |

Experimental Protocol

Materials:

-

Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)

-

Copper(I) chloride (CuCl) (5 mol%)

-

(R,S)-TaniaPhos (6 mol%)

-

Ethylmagnesium bromide (EtMgBr) in Et2O (1.2 equiv)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous NH4Cl solution

-

Anhydrous MgSO4

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, CuCl (0.05 mmol) and (R,S)-TaniaPhos (0.06 mmol) are dissolved in anhydrous Et2O (5 mL).

-

The mixture is stirred at room temperature for 30 minutes.

-

Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol) is added, and the mixture is stirred for an additional 10 minutes.

-

The reaction mixture is cooled to 0°C, and a solution of EtMgBr in Et2O (1.2 mmol) is added dropwise over 5 minutes.

-

The reaction is stirred at 0°C for 15 minutes and monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with Et2O (3 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.[3][6]

Catalytic Cycle

Caption: Catalytic cycle for Cu-catalyzed conjugate addition.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant allows for the creation of multiple stereocenters with high control. Chiral Lewis acids are often employed to catalyze the reaction between a diene and a dienophile, such as an ester of this compound.

Quantitative Data

| Entry | Diene | Dienophile | Catalyst | Yield (%) | de (%) |

| 1 | Cyclopentadiene | Ethyl 3-oxocyclopent-1-enecarboxylate | Chiral Ti-based Lewis Acid | High | >90 |

Experimental Protocol

Materials:

-

Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)

-

Cyclopentadiene (freshly cracked, 3.0 equiv)

-

Chiral Titanium-based Lewis Acid catalyst (10 mol%)

-

Anhydrous dichloromethane (DCM)

-

1 N Hydrochloric acid

-

Anhydrous Na2SO4

Procedure:

-

To a solution of the chiral titanium-based Lewis acid catalyst (0.1 mmol) in anhydrous DCM (5 mL) at -78°C is added ethyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol).

-

The mixture is stirred for 15 minutes, followed by the dropwise addition of freshly cracked cyclopentadiene (3.0 mmol).

-

The reaction mixture is stirred at -78°C for 4 hours and monitored by TLC.

-

The reaction is quenched by the addition of 1 N HCl (10 mL).

-

The aqueous phase is extracted with DCM (3 x 15 mL).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.

-

The diastereomeric excess is determined by 1H NMR spectroscopy of the crude product.

Experimental Workflow

Caption: Experimental workflow for the Diels-Alder reaction.

Application in Prostaglandin Synthesis

The chiral cyclopentanone cores synthesized through these asymmetric methods are key intermediates in the total synthesis of prostaglandins, a class of biologically active lipid compounds. For instance, the product of the asymmetric Michael addition can be further elaborated to introduce the two side chains characteristic of prostaglandins. The asymmetric synthesis of Prostaglandin E1 often utilizes a Michael addition to establish the desired stereochemistry at key positions on the cyclopentanone ring.[3][7][8]

Logical Relationship in Prostaglandin Synthesis

Caption: Key steps in the synthesis of prostaglandins.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for the Esterification of 3-Oxocyclopent-1-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3-Oxocyclopent-1-enecarboxylic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The presence of the α,β-unsaturated ketone moiety requires careful selection of reaction conditions to achieve high yields and purity. This guide covers several common and effective esterification methods, including Fischer esterification, Steglich esterification, and diazomethane-mediated esterification.

Introduction

This compound and its esters are key building blocks in organic synthesis. The ester functionality serves as a versatile handle for further molecular elaborations, while the cyclopentenone core is a structural motif found in numerous natural products with important biological activities. The choice of esterification protocol depends on the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the product.

Comparative Data of Esterification Methods

The following table summarizes quantitative data for common esterification methods applied to the related saturated compound, 3-oxocyclopentanecarboxylic acid. These parameters provide a useful reference for the esterification of the unsaturated analogue.

| Method | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol | 6 hours | 80 °C | 91.0% | [1] |

| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol | 1.5 hours | Reflux | 84% | [2] |

| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol | 1 hour | 80 °C | 81% | [3] |

| Diazomethane | - | Diazomethane | Diethyl ether | Not specified | Ice-cooled | High (crude) |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the acid-catalyzed esterification using an alcohol in excess, which also serves as the solvent. This method is cost-effective and suitable for large-scale synthesis.[4][5][6][7][8]

Materials:

-

This compound

-